molecular formula C23H23ClN2O B346682 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone CAS No. 497060-44-3

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone

Cat. No.: B346682
CAS No.: 497060-44-3
M. Wt: 378.9g/mol
InChI Key: IMLFFOCQVPCSEV-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a naphthalen-1-ylethanone moiety

Preparation Methods

The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O/c1-17-9-10-20(24)16-22(17)25-11-13-26(14-12-25)23(27)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,16H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLFFOCQVPCSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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